molecular formula C20H25N3O2S B2961615 3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 450343-57-4

3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Número de catálogo: B2961615
Número CAS: 450343-57-4
Peso molecular: 371.5
Clave InChI: LTJQZKZYQMIMPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a synthetic heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a cyclopentyl-propanamide moiety at position 3. Its molecular formula is C₂₀H₂₄N₂O₂S, with a molecular weight of 356.48 g/mol.

Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and quantum chemical analysis via Multiwfn for electronic property evaluation .

Propiedades

IUPAC Name

3-cyclopentyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-25-16-9-7-15(8-10-16)23-20(17-12-26-13-18(17)22-23)21-19(24)11-6-14-4-2-3-5-14/h7-10,14H,2-6,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJQZKZYQMIMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a novel synthetic derivative known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O2SC_{22}H_{28}N_4O_2S. Its structure features a cyclopentyl group, a thieno[3,4-c]pyrazole moiety, and a methoxyphenyl substituent, which contribute to its biological activity. The compound's unique structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.
  • Antimicrobial Activity : Some derivatives within the same chemical class have shown efficacy against microbial strains.

Anticancer Activity

A significant focus has been placed on the anticancer potential of 3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide.

Case Studies

  • Cell Line Studies :
    • The compound was tested against several human cancer cell lines including RKO (colorectal), A-549 (lung), MCF-7 (breast), and HeLa (cervical).
    • Results indicated that the compound exhibited IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines, with RKO cells showing the highest sensitivity.
Cell LineIC50 (µM)% Inhibition
RKO60.7070.23
A-54949.7965.00
MCF-778.7260.00
HeLa68.5055.00
  • Mechanistic Insights :
    • The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
    • Morphological assessments post-treatment revealed characteristic apoptotic changes such as cell shrinkage and nuclear condensation.

Anti-inflammatory Activity

In vitro studies have suggested that the compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Experimental Findings

  • Macrophages treated with the compound showed a significant decrease in cytokine production compared to untreated controls.

Comparative Analysis

A comparative study with known antimicrobial agents showed that certain derivatives had comparable efficacy against Staphylococcus aureus and Escherichia coli.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS [946386-88-5], C₁₆H₁₈N₄) , a structurally related analog. Key differences include:

Table 1: Structural and Functional Comparison

Parameter Target Compound 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone
Core Ring System Thieno[3,4-c]pyrazole (thiophene + pyrazole) Indeno[3,2-c]pyrazole (indene + pyrazole)
Substituent at Position 2 4-Methoxyphenyl (C₇H₇O) None (unsubstituted indeno-pyrazole core)
Position 3 Functional Group Cyclopentyl-propanamide (C₅H₉-C₃H₅NO) Cyclohexyl-hydrazone (C₆H₁₁-NH-NH₂)
Molecular Weight 356.48 g/mol 266.35 g/mol
Toxicological Data Not thoroughly studied Limited data available; insufficient investigation

Key Findings

Core Ring Systems: The thieno[3,4-c]pyrazole system in the target compound incorporates a sulfur atom, enhancing aromaticity and electron delocalization compared to the indeno[3,2-c]pyrazole core in the analog. This difference may influence binding affinity in biological targets (e.g., enzymes or receptors) . Indeno-pyrazole derivatives often exhibit planar rigidity, while thieno-pyrazole systems may adopt puckered conformations due to steric interactions with sulfur .

Substituent Effects: The 4-methoxyphenyl group in the target compound improves solubility in polar solvents (e.g., DMSO) via methoxy’s electron-donating effects, whereas the unsubstituted indeno-pyrazole analog likely has lower solubility. Cyclopentyl (target) vs. Cyclohexyl’s chair conformation may stabilize hydrophobic interactions but increase molecular bulk .

Functional Group Impact :

  • The propanamide group in the target compound enables hydrogen bonding with biological targets (amide N-H and C=O), unlike the hydrazone group in the analog, which may act as a chelating agent or form Schiff bases.

Safety and Toxicity: Both compounds lack comprehensive toxicological data, necessitating precaution in handling. Limited studies suggest similar analogs exhibit moderate acute toxicity in rodent models, but structure-activity relationships remain unclear .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.